molecular formula C15H23BN2O3 B6338124 4-Morpholinopyridine-3-boronic acid pinacol ester CAS No. 2096333-47-8

4-Morpholinopyridine-3-boronic acid pinacol ester

Cat. No.: B6338124
CAS No.: 2096333-47-8
M. Wt: 290.17 g/mol
InChI Key: PMXCBGKHEAHJDA-UHFFFAOYSA-N
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Description

4-Morpholinopyridine-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. . This compound is particularly useful in various coupling reactions, making it a crucial reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinopyridine-3-boronic acid pinacol ester typically involves the reaction of 4-morpholinopyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid . The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Catalyst: None required

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield

    Purification: Crystallization or chromatography to remove impurities

    Quality Control: Analytical techniques such as NMR, HPLC, and GC-MS to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

4-Morpholinopyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene)

    Protodeboronation: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

    Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling

    Alcohols or Ketones: From oxidation reactions

    Hydrocarbons: From protodeboronation

Scientific Research Applications

4-Morpholinopyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholinopyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The compound’s ability to form stable complexes with transition metals makes it a valuable reagent in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholinopyridine-3-boronic acid pinacol ester is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific coupling reactions where other boronic esters may not be as effective. The morpholine ring can also enhance the compound’s solubility and stability, making it a versatile reagent in various synthetic applications.

Properties

IUPAC Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-11-17-6-5-13(12)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXCBGKHEAHJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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